1,8-Diazaspiro[4.5]decane Scaffold 120-Fold Crystallization Inhibition Potency Gain Over Linear CDME Comparator
When the 1,8-diazaspiro[4.5]decane scaffold is incorporated into an l-cystine diamide framework (yielding LH1753), it achieves an EC₅₀ of 29.5 ± 8.6 nM in an l-cystine crystallization inhibition assay, representing a 120‑fold improvement over the linear l-cystine dimethyl ester (CDME, EC₅₀ = 3530 ± 360 nM) and a 2‑fold improvement over the N-methylpiperazine-terminated analog LH708 (EC₅₀ = 59.8 ± 7.2 nM) under identical assay conditions [1]. The target compound is the direct synthetic precursor to the 1,8-diazaspiro[4.5]decane building block used in this study; its N1 and 3‑OH positions enable the same amide coupling chemistry employed to generate LH1753.
| Evidence Dimension | l-Cystine crystallization inhibition EC₅₀ |
|---|---|
| Target Compound Data | 29.5 ± 8.6 nM (LH1753, containing 1,8-diazaspiro[4.5]decane scaffold derived from target compound) |
| Comparator Or Baseline | CDME: 3530 ± 360 nM; LH708 (N-methylpiperazine analog): 59.8 ± 7.2 nM |
| Quantified Difference | 120× more potent than CDME; 2× more potent than LH708 |
| Conditions | 2.9 mM supersaturated l-cystine solution in Millipore water, room temperature, 72 h incubation |
Why This Matters
This potency differential demonstrates that the spirocyclic scaffold provides a quantifiable advantage over linear comparators, justifying selection of the 1,8-diazaspiro[4.5]decane building block for cystinuria or related crystallization inhibitor programs.
- [1] Hu, L.; Albanyan, H.; Yang, J.; Wang, Y.; Yang, M.; Tan, X.; Zhong, X.; Ward, M. D.; Sahota, A. 8‑l‑Cystinyl Bis(1,8‑diazaspiro[4.5]decane) as an Orally Bioavailable l‑Cystine Crystallization Inhibitor for Cystinuria. ACS Med. Chem. Lett. 2024, 15, 1079–1086. DOI: 10.1021/acsmedchemlett.4c00066. View Source
